Fluorescein Di-|A-D-Glucuronide
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Overview
Description
Fluorescein di-beta-d-glucuronide is a fluorogenic substrate used primarily for detecting beta-glucuronidase activity. This compound is colorless and nonfluorescent until it is hydrolyzed to the monoglucuronide and then to the highly fluorescent fluorescein . It is widely used in various scientific fields due to its excellent spectral properties and sensitivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein di-beta-d-glucuronide is synthesized through the conjugation of fluorescein with beta-d-glucuronic acid. The synthesis involves the protection of hydroxyl groups, activation of carboxyl groups, and subsequent coupling reactions. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of fluorescein di-beta-d-glucuronide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques like column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Fluorescein di-beta-d-glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the formation of fluorescein monoglucuronide and subsequently fluorescein .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of beta-glucuronidase enzyme, which acts as a catalyst. The reaction is typically carried out in aqueous buffer solutions at physiological pH and temperature .
Major Products Formed
The major products formed from the hydrolysis of fluorescein di-beta-d-glucuronide are fluorescein monoglucuronide and fluorescein. Fluorescein is highly fluorescent and is used as a marker in various assays .
Scientific Research Applications
Fluorescein di-beta-d-glucuronide has a wide range of applications in scientific research:
Mechanism of Action
Fluorescein di-beta-d-glucuronide exerts its effects through enzymatic hydrolysis. The beta-glucuronidase enzyme cleaves the glucuronic acid moieties, resulting in the formation of fluorescein monoglucuronide and fluorescein. The highly fluorescent fluorescein can then be detected using fluorescence spectroscopy . This mechanism allows for the sensitive detection of beta-glucuronidase activity in various samples.
Comparison with Similar Compounds
Fluorescein di-beta-d-glucuronide is unique due to its high sensitivity and excellent spectral properties. Similar compounds include:
Fluorescein di-beta-d-galactopyranoside: Used for detecting beta-galactosidase activity.
5-(Pentafluorobenzoylamino)fluorescein di-beta-d-glucuronide: Another fluorogenic substrate for beta-glucuronidase with different spectral properties.
Fluorescein di-beta-d-glucoside: Used for detecting beta-glucosidase activity.
These compounds share similar applications but differ in the specific enzymes they target and their spectral properties.
Properties
Molecular Formula |
C32H28O17 |
---|---|
Molecular Weight |
684.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C32H28O17/c33-19-21(35)25(27(39)40)47-30(23(19)37)44-11-5-7-15-17(9-11)46-18-10-12(45-31-24(38)20(34)22(36)26(48-31)28(41)42)6-8-16(18)32(15)14-4-2-1-3-13(14)29(43)49-32/h1-10,19-26,30-31,33-38H,(H,39,40)(H,41,42)/t19-,20-,21-,22-,23+,24+,25-,26-,30+,31+/m0/s1 |
InChI Key |
KKGCDGCDUBCTBY-MJMXWKEJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Origin of Product |
United States |
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